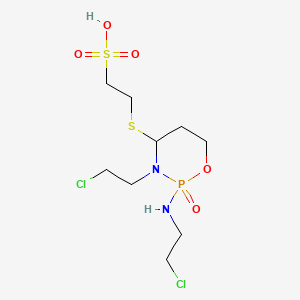

Ifosfamide-4-(2-thioethylsulphonic acid)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84210-88-8 |

|---|---|

Molecular Formula |

C9H19Cl2N2O5PS2 |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[[3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-12-19(14)13(5-3-11)9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) |

InChI Key |

JGXCLYBJCVCFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(=O)(N(C1SCCS(=O)(=O)O)CCCl)NCCCl |

Origin of Product |

United States |

Ifosfamide Biotransformation Pathways: Precursors to Thiol Conjugation

Hepatic Cytochrome P450-Mediated 4-Hydroxylation of Ifosfamide (B1674421)

The principal activation pathway for ifosfamide is initiated by hydroxylation at the C-4 position of the oxazaphosphorine ring. nih.gov This reaction is a critical step, as it leads to the formation of active alkylating metabolites. This bioactivation is primarily catalyzed by hepatic CYP enzymes. nih.gov

The 4-hydroxylation of ifosfamide is predominantly carried out by the CYP3A4 and CYP2B6 isoforms of the cytochrome P450 system. nih.govclinpgx.org While other isoforms like CYP2A6, CYP2C8, CYP2C9, and CYP2C19 may contribute to a lesser extent, CYP3A4 and CYP2B6 are the principal catalysts. nih.govnih.gov Studies have shown that CYP3A4 is a key enzyme in both the activation and N-dechloroethylation pathways. nih.gov Research indicates that CYP3A5 and CYP2C19 are also highly efficient at catalyzing ifosfamide hydroxylation. nih.govnih.gov Ifosfamide can also induce its own metabolism by activating the PXR xenobiotic receptor, which in turn increases the expression of CYP3A4. nih.govclinpgx.org

Table 1: Kinetic Parameters of Ifosfamide 4-Hydroxylation by Human CYP Isoforms

| CYP Isoform | Vmax (pmol/min/pmol P450) | Km (µM) | Vmax/Km (min⁻¹ mM⁻¹) |

|---|---|---|---|

| CYP2B6 | 3.8 | - | - |

| CYP3A4 | - | - | - |

| CYP3A5 | - | - | - |

| CYP2C19 | - | - | 0.9 |

Note: Complete kinetic data for all isoforms is not consistently available across single sources. The table reflects data points mentioned in the provided research. nih.gov

Following its formation, 4-hydroxyifosfamide (B1221068) is unstable and exists in a dynamic equilibrium with its acyclic tautomer, aldoifosfamide (B1666837). nih.govnih.govclinpgx.org This ring-chain tautomerism is a rapid and spontaneous process. nih.govclinpgx.org Both 4-hydroxyifosfamide and aldoifosfamide can diffuse from hepatic cells into circulation. clinpgx.org Aldoifosfamide is a key intermediate that can then undergo one of two fates: detoxification into the inactive carboxyifosfamide, or spontaneous beta-elimination to produce the ultimate therapeutically active metabolite, isophosphoramide mustard, and the urotoxic metabolite, acrolein. nih.govclinpgx.org

Ifosfamide is administered as a racemic mixture of two enantiomers, (R)-ifosfamide and (S)-ifosfamide, which exhibit significantly different metabolic profiles. nih.govcapes.gov.br The 4-hydroxylation pathway is stereoselective, with a preference for the R-enantiomer. nih.govnih.gov Specifically, cDNA-expressed CYP3A4 and CYP3A5 preferentially metabolize (R)-ifosfamide, whereas CYP2B6 is more active towards the (S)-enantiomer for this pathway. nih.govcapes.gov.br This results in a more rapid 4-hydroxylation of R-IFA in human liver microsomes. nih.gov

Conversely, the N-dechloroethylation pathway shows a higher intrinsic clearance for the (S)-enantiomer, catalyzed by both CYP3A4 and CYP2B6. nih.govcapes.gov.br This leads to less extensive N-dechloroethylation for the (R)-enantiomer. nih.gov Consequently, (R)-ifosfamide is considered to have more favorable metabolic properties due to its more efficient activation and reduced formation of toxic N-dechloroethylated byproducts. nih.gov

Table 2: Enantioselective Metabolism of Ifosfamide by CYP Isoforms

| Metabolic Pathway | Preferred Enantiomer | Primary CYP Isoform(s) |

|---|---|---|

| 4-Hydroxylation | (R)-Ifosfamide | CYP3A4, CYP3A5 nih.govcapes.gov.br |

| 4-Hydroxylation | (S)-Ifosfamide | CYP2B6 nih.govcapes.gov.br |

| N-Dechloroethylation | (S)-Ifosfamide | CYP3A4, CYP2B6 nih.govcapes.gov.br |

Alternative Oxidative Pathways: N-Dechloroethylation and Production of Associated Metabolites

Competing with the activating 4-hydroxylation pathway is the major oxidative detoxification pathway of N-dechloroethylation. clinpgx.org This process, which can occur on either of the two chloroethyl side chains, is also primarily mediated by CYP3A4 and CYP2B6. clinpgx.orgnih.govnih.gov This reaction leads to the formation of 2-dechloroethylifosfamide (B48629) or 3-dechloroethylifosfamide. drugbank.comnih.gov

A significant consequence of N-dechloroethylation is the stoichiometric production of chloroacetaldehyde (B151913) (CAA). nih.govresearchgate.net This metabolite is associated with the neurotoxic and nephrotoxic side effects observed with ifosfamide therapy. nih.gov The N-dechloroethylation pathway is substantial, accounting for the metabolism of approximately 45% of an administered ifosfamide dose. researchgate.net The process is highly stereoselective, with CYP3A4/5 and CYP2B6 producing distinct dechloroethylated metabolites from the (R)- and (S)-ifosfamide enantiomers. nih.govnih.govcapes.gov.br

Formation and Advanced Chemical Characterization of Ifosfamide 4 2 Thioethylsulphonic Acid

Chemical Reactions of 4-Hydroxyifosfamide (B1221068) with Thiol Compounds in Biological Milieux

Ifosfamide (B1674421), a prodrug, undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite, 4-hydroxyifosfamide. This metabolite exists in equilibrium with its tautomer, aldoifosfamide (B1666837). While essential for the cytotoxic activity of the drug, 4-hydroxyifosfamide can break down into urotoxic byproducts, including acrolein, which can lead to hemorrhagic cystitis.

To mitigate this toxicity, the thiol compound 2-mercaptoethanesulfonic acid (mesna) is co-administered with ifosfamide. In the urinary tract, mesna's free thiol group readily reacts with 4-hydroxyifosfamide. This reaction effectively neutralizes the urotoxic potential of the ifosfamide metabolite by forming a stable, non-toxic conjugate: Ifosfamide-4-(2-thioethylsulphonic acid). This detoxification reaction is a prime example of targeted intervention in a metabolic pathway to reduce adverse effects while preserving the therapeutic efficacy of the parent drug. The reaction is crucial in the clinical application of ifosfamide, allowing for the administration of higher doses.

The formation of this conjugate is a key detoxification pathway, preventing the release of acrolein and subsequent damage to the bladder urothelium. Studies have shown that the co-administration of mesna (B1676310) significantly reduces the incidence of ifosfamide-induced urotoxicity.

Mechanistic Elucidation of Conjugation: Nucleophilic Addition and Related Processes

The formation of Ifosfamide-4-(2-thioethylsulphonic acid) proceeds through a well-understood chemical mechanism known as a nucleophilic addition reaction. The sulfur atom of the thiol group in mesna is highly nucleophilic and readily attacks the electrophilic carbon atom at the 4-position of the 4-hydroxyifosfamide molecule.

The reaction can be conceptualized as follows:

The thiol group (-SH) of mesna acts as a potent nucleophile.

The 4-hydroxy group of 4-hydroxyifosfamide can be protonated, making the C4 position more susceptible to nucleophilic attack.

The sulfur atom of mesna attacks the C4 carbon, leading to the displacement of the hydroxyl group.

This results in the formation of a stable thioether linkage between the ifosfamide moiety and the 2-thioethylsulphonic acid moiety.

This nucleophilic addition is a rapid and efficient process in the physiological environment of the urinary tract, ensuring that the majority of the urotoxic 4-hydroxyifosfamide is converted to the inactive and readily excretable Ifosfamide-4-(2-thioethylsulphonic acid) conjugate.

Structural Elucidation of Ifosfamide-4-(2-thioethylsulphonic acid) through Advanced Spectroscopic and Diffraction Techniques

Detailed structural characterization of the Ifosfamide-4-(2-thioethylsulphonic acid) conjugate is essential for confirming its formation and understanding its stereochemistry. However, it is important to note that dedicated studies presenting a complete spectroscopic and crystallographic analysis of the isolated conjugate are not widely available in the public domain. The following sections describe the potential application of advanced analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the atomistic connectivity of Ifosfamide-4-(2-thioethylsulphonic acid). Both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Spectral Features:

Ifosfamide Moiety: Signals corresponding to the protons of the oxazaphosphorinane ring and the two chloroethyl side chains would be expected. The chemical shifts of the protons adjacent to the newly formed thioether linkage at the C4 position would be significantly different from those in the parent 4-hydroxyifosfamide.

Mesna Moiety: Characteristic signals for the two methylene groups (-CH₂-CH₂-) of the ethylsulphonic acid portion would be observed.

Expected ¹³C NMR Spectral Features:

A comprehensive 2D NMR analysis, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be invaluable in definitively assigning all proton and carbon signals and confirming the covalent linkage between the ifosfamide and mesna moieties.

Table 1: Postulated ¹H NMR Chemical Shift Assignments for Ifosfamide-4-(2-thioethylsulphonic acid)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₂ (Chloroethyl) | 3.2 - 3.8 | m |

| Cl-CH₂ (Chloroethyl) | 3.6 - 4.0 | m |

| P-N-CH₂ (Ring) | 3.0 - 3.5 | m |

| O-CH₂ (Ring) | 3.8 - 4.3 | m |

| CH (C4-position) | 4.5 - 5.0 | m |

| S-CH₂ (Mesna) | 2.8 - 3.2 | t |

| SO₃-CH₂ (Mesna) | 3.0 - 3.4 | t |

Note: These are estimated values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For Ifosfamide-4-(2-thioethylsulphonic acid), HRMS would be used to:

Confirm the Molecular Weight: The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass of the conjugate.

Determine the Molecular Formula: The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula (C₉H₁₉Cl₂N₂O₄PS₂).

Fragmentation analysis using tandem mass spectrometry (MS/MS) would further confirm the structure by showing characteristic fragmentation patterns corresponding to the loss of specific functional groups from both the ifosfamide and mesna parts of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for Ifosfamide-4-(2-thioethylsulphonic acid)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₉Cl₂N₂O₄PS₂ |

| Calculated Monoisotopic Mass | 383.9802 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. A successful single-crystal X-ray diffraction analysis of Ifosfamide-4-(2-thioethylsulphonic acid) would reveal:

Precise Bond Lengths and Angles: Confirming the covalent nature of the thioether bond and the geometry of the entire molecule.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry at the chiral centers, including the phosphorus atom and the C4 carbon.

Intermolecular Interactions: Providing insights into the crystal packing and any hydrogen bonding or other non-covalent interactions.

To date, a published crystal structure of Ifosfamide-4-(2-thioethylsulphonic acid) has not been identified in the scientific literature.

Theoretical Chemistry and Computational Modeling of Ifosfamide-4-(2-thioethylsulphonic acid)

In the absence of extensive experimental data, theoretical chemistry and computational modeling can provide valuable insights into the structure, stability, and reactivity of Ifosfamide-4-(2-thioethylsulphonic acid). Methods such as Density Functional Theory (DFT) could be employed to:

Optimize the Molecular Geometry: Predict the most stable three-dimensional structure of the conjugate.

Calculate Spectroscopic Properties: Simulate NMR chemical shifts and vibrational frequencies, which can be compared with experimental data if it becomes available.

Analyze the Reaction Mechanism: Model the nucleophilic addition reaction to determine the transition state and activation energy, providing a deeper understanding of the reaction kinetics.

Investigate Electronic Properties: Determine the distribution of electron density and the molecular electrostatic potential, which can provide insights into the molecule's reactivity and intermolecular interactions.

Computational studies could also be used to compare the properties of the conjugate with its precursor, 4-hydroxyifosfamide, to further understand the detoxification process at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com By applying DFT, researchers can determine optimized molecular geometries, electronic properties, and predict chemical reactivity. researchgate.net Calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

DFT calculations would allow for the determination of key geometric parameters for Ifosfamide-4-(2-thioethylsulphonic acid), such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation. Furthermore, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Theoretical DFT-Calculated Properties for Ifosfamide-4-(2-thioethylsulphonic acid) (Note: The following data is hypothetical and illustrative of typical DFT outputs for a molecule of this nature, pending specific experimental or computational studies.)

| Property | Calculated Value | Unit |

| Total Energy | -Value to be determined | Hartrees |

| HOMO Energy | -Value to be determined | eV |

| LUMO Energy | -Value to be determined | eV |

| HOMO-LUMO Gap | -Value to be determined | eV |

| Dipole Moment | -Value to be determined | Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

For Ifosfamide-4-(2-thioethylsulphonic acid), MD simulations could be employed to explore its conformational landscape, identifying the most stable and frequently occurring three-dimensional structures in an aqueous solution. This is achieved by analyzing the trajectory of the simulation, which records the position, velocity, and energy of each atom at discrete time steps. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of specific regions. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules. nih.gov The number and duration of hydrogen bonds can be quantified, providing a detailed picture of how Ifosfamide-4-(2-thioethylsulphonic acid) interacts with its surrounding environment. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Potential Outputs for Ifosfamide-4-(2-thioethylsulphonic acid) in an Aqueous Environment (Note: This table presents typical parameters and potential results from an MD simulation and is for illustrative purposes only.)

| Parameter/Output | Description |

| Simulation Software | GROMACS, AMBER, etc. |

| Force Field | CHARMM, AMBER, etc. |

| Solvent Model | TIP3P, SPC/E, etc. (for water) |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 bar |

| Average RMSD | A measure of the average distance between the atoms of the simulated molecule and a reference structure. |

| Average RMSF per Residue | Indicates the flexibility of different parts of the molecule. |

| Number of Hydrogen Bonds | The average number of hydrogen bonds formed between the molecule and surrounding water molecules. |

Mechanistic Role of Thiol Conjugates in Ifosfamide Detoxification

Specific Role of Ifosfamide-4-(2-thioethylsulphonic acid) in Scavenging Reactive Ifosfamide (B1674421) Metabolites

The principal urotoxic metabolite of ifosfamide is acrolein, a highly reactive α,β-unsaturated aldehyde that can cause severe damage to the bladder urothelium, leading to hemorrhagic cystitis. The primary protective mechanism against this toxicity is the administration of mesna (B1676310) (sodium 2-mercaptoethanesulfonate). In the urinary tract, the free thiol group of mesna acts as a nucleophile, readily reacting with the electrophilic β-carbon of acrolein in a Michael addition reaction. This reaction neutralizes the toxic aldehyde.

Beyond the scavenging of acrolein, mesna also interacts with another key metabolite, 4-hydroxyifosfamide (B1221068). This active metabolite exists in equilibrium with its tautomer, aldoifosfamide (B1666837), and can spontaneously decompose to form acrolein and the alkylating agent isophosphoramide mustard. The formation of Ifosfamide-4-(2-thioethylsulphonic acid) results from the nucleophilic attack of the thiol group of mesna on the 4-hydroxyifosfamide molecule. This conjugation reaction effectively sequesters 4-hydroxyifosfamide, preventing its breakdown into the toxic acrolein. While the primary role of mesna is centered on acrolein neutralization in the bladder, the formation of Ifosfamide-4-(2-thioethylsulphonic acid) represents another important pathway by which mesna contributes to the detoxification of reactive ifosfamide intermediates.

Detailed Interaction Dynamics of Mesna-Derived Sulfur-Containing Compounds with Ifosfamide Intermediates

The interaction between mesna and ifosfamide metabolites is a dynamic process. Mesna is administered intravenously and is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna. Dimesna is then filtered by the kidneys and excreted into the urine, where it is reduced back to the active free thiol, mesna. This ensures a high concentration of the protective agent at the site of potential toxicity.

In the urine, mesna's free sulfhydryl group engages in nucleophilic addition reactions with electrophilic ifosfamide metabolites. The formation of Ifosfamide-4-(2-thioethylsulphonic acid) is a direct consequence of the reaction between mesna and 4-hydroxyifosfamide. This reaction is crucial as it reduces the pool of 4-hydroxyifosfamide available to generate acrolein. Studies have shown that with repeated administration of ifosfamide, there is an increase in the urinary excretion of 4-hydroxyifosfamide. nih.gov However, the co-administration of mesna in standard doses is generally sufficient to inactivate these urotoxic metabolites. nih.gov The molar excess of free mesna in the urine compared to 4-hydroxyifosfamide ensures efficient detoxification. nih.gov

| Reactant 1 | Reactant 2 | Resulting Conjugate/Product | Significance in Detoxification |

| Acrolein | Mesna | Acrolein-mesna adduct | Neutralization of the primary urotoxic metabolite. |

| 4-Hydroxyifosfamide | Mesna | Ifosfamide-4-(2-thioethylsulphonic acid) | Sequestration of an acrolein precursor, reducing urotoxicity. |

Influence of Detoxification Products on Cellular Redox Homeostasis

The administration of ifosfamide and the subsequent detoxification processes can significantly impact the cellular redox environment. The generation of reactive oxygen species (ROS) is a known consequence of ifosfamide metabolism, contributing to its cytotoxic effects. The balance between these ROS and the cell's antioxidant defenses, particularly the glutathione (B108866) system, is critical.

Modulation of Intracellular Glutathione Levels by Ifosfamide Metabolites and Thiol Countermeasures

Glutathione (GSH), a tripeptide thiol, is a major intracellular antioxidant and a key player in the detoxification of xenobiotics. Ifosfamide and its metabolites can deplete intracellular GSH levels. Research indicates that 4-hydroperoxyifosfamide (B1203742) (a stable precursor of 4-hydroxyifosfamide) and chloroacetaldehyde (B151913), another toxic ifosfamide metabolite, are capable of depleting GSH. nih.gov In contrast, isophosphoramide mustard itself does not appear to significantly affect GSH levels in intact cells. nih.gov

Enzymatic Contributions to Thiol Conjugate Formation and Subsequent Metabolism

The conjugation of thiols with xenobiotics is often catalyzed by enzymes, most notably the Glutathione S-transferases (GSTs). GSTs play a significant role in the detoxification of many anticancer drugs by catalyzing the conjugation of GSH to electrophilic compounds.

In the context of ifosfamide, research has shown that the formation of a glutathionyl conjugate of ifosfamide mustard can be catalyzed by GST P1-1. This suggests that GSTs can enhance the detoxification of the ultimate alkylating species of ifosfamide. However, studies have not found evidence for the direct enzymatic formation of a 4-glutathionyl ifosfamide conjugate.

Advanced Analytical Methodologies for Ifosfamide 4 2 Thioethylsulphonic Acid Research

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Ifosfamide-4-(2-thioethylsulphonic acid) from complex biological samples, such as urine, for subsequent analysis. The inherent properties of the conjugate, particularly its high polarity, present unique challenges that are addressed by high-performance and ultra-performance liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ifosfamide (B1674421), mesna (B1676310), and their related products. researchgate.net For the specific analysis of the highly polar Ifosfamide-4-(2-thioethylsulphonic acid) conjugate, developing a stability-indicating HPLC method is crucial. nih.govresearchgate.net Typically, a reversed-phase HPLC system is utilized, often with a C8 or C18 column. researchgate.net

A significant challenge in the analysis of this conjugate is its retention on standard reversed-phase columns. To overcome this, ion-pair extraction procedures can be employed prior to HPLC analysis. nih.gov This involves using a counter-ion, such as tetra-n-butylammonium, to form a less polar ion pair with the sulfonic acid group of the conjugate, thereby improving its retention and separation. nih.gov

Detection is commonly achieved using a photodiode array (PDA) detector at a low wavelength, such as 200 nm, to monitor for the presence of both ifosfamide and mesna moieties. researchgate.net For quantitative analysis, a calibration curve would be established using synthesized standards of the conjugate. A high-performance liquid chromatographic method has also been developed for the determination of 4-hydroxyifosfamide (B1221068), a direct precursor to the conjugate, which involves derivatization to a fluorescent compound for enhanced sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Related Compounds

| Parameter | Setting |

|---|---|

| Column | Symmetry C8 (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Mixture of an organic solvent (e.g., methanol (B129727), acetonitrile) and a buffer medmedchem.comnih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Photodiode Array (PDA) researchgate.net |

| Wavelength | 200 nm researchgate.net |

| Injection Volume | 15 µL researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it exceptionally well-suited for the comprehensive profiling of drug metabolites. nih.govnih.gov The use of sub-2 µm particle columns in UPLC systems allows for more efficient separation of complex mixtures, which is ideal for resolving Ifosfamide-4-(2-thioethylsulphonic acid) from other closely related metabolites in biological fluids. nih.govnih.gov

In a typical UPLC-based metabolomics study of ifosfamide, a BEH-C18 column is often employed. nih.gov The mobile phase might consist of a gradient of 5 mM ammonium (B1175870) formate (B1220265) and a mixture of methanol and acetonitrile. nih.gov This setup facilitates the effective separation of a wide range of metabolites with varying polarities. nih.govnih.gov When coupled with mass spectrometry, UPLC provides a powerful platform for identifying and quantifying numerous metabolites in a single run, including novel and previously uncharacterized compounds. nih.gov This comprehensive profiling is critical for understanding the metabolic pathways of ifosfamide and the role of the mesna conjugate. nih.gov

Mass Spectrometry-Based Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of Ifosfamide-4-(2-thioethylsulphonic acid). Its high sensitivity and specificity allow for the detection of the compound even at low concentrations in complex biological matrices. nih.gov

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique that provides exact mass measurements, enabling the determination of the elemental composition of a compound. nih.gov This capability is crucial for confirming the identity of Ifosfamide-4-(2-thioethylsulphonic acid). The "soft" ionization of ESI typically preserves the molecular ion, while the QTOF analyzer provides high mass accuracy. nih.gov

In the context of ifosfamide metabolite profiling, UPLC-ESI-QTOF-MS has been successfully used to identify a total of 23 drug metabolites. nih.gov For Ifosfamide-4-(2-thioethylsulphonic acid), ESI-QTOF-MS would be used to obtain a high-resolution mass spectrum, from which the exact mass of the molecular ion can be determined and compared to the theoretical mass. Fragmentation analysis can also be performed to gain initial structural insights. nih.gov

Multi-stage tandem mass spectrometry (MSn) is a powerful technique for the detailed structural elucidation of metabolites. In a tandem MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process can be repeated for multiple stages (MSn) to build a comprehensive picture of the molecule's structure.

The identification of the Ifosfamide-4-(2-thioethylsulphonic acid) conjugate has been successfully achieved using Fast Atom Bombardment (FAB) mass spectrometry, an earlier form of MS that provides both molecular ion and fragment ion information. nih.gov In these studies, the conjugate was identified by its characteristic positive molecular ion adducts and abundant molecular anions. nih.gov

Modern approaches would utilize UPLC-MS/MS with ESI. The ionic transition from m/z 260.99 to 91.63 is monitored for ifosfamide itself. nih.gov For the conjugate, specific precursor-to-product ion transitions would be established. The fragmentation pattern would be expected to show characteristic losses corresponding to the mesna moiety and fragments of the ifosfamide structure, allowing for definitive structural confirmation.

Table 2: Key Mass Spectrometry Data for Ifosfamide and its Conjugate

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Ifosfamide | ESI+ | 260.99 | 91.63 | nih.gov |

| Ifosfamide-4-(2-thioethylsulphonic acid) | FAB (+/-) | Characteristic molecular ion adducts and anions | Characteristic fragment ions | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) for Definitive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the definitive structural assignment of chemical compounds. While chromatographic and mass spectrometric methods provide strong evidence for a compound's identity, NMR offers an unparalleled level of detail regarding the precise arrangement of atoms and their connectivity within a molecule. medmedchem.com

For Ifosfamide-4-(2-thioethylsulphonic acid), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be performed on an isolated and purified sample. The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would provide information about the carbon skeleton. medmedchem.comchemicalbook.com The chemical shifts and coupling constants would be compared to those of the parent compounds, ifosfamide and mesna, to confirm the structure of the conjugate. medmedchem.comchemicalbook.com

Furthermore, NMR is an excellent tool for assessing the purity of a synthesized standard of Ifosfamide-4-(2-thioethylsulphonic acid). Quantitative NMR (qNMR) can be used to determine the concentration of the analyte with a high degree of accuracy and precision, without the need for an identical standard for calibration. medmedchem.com This makes NMR an invaluable tool in both the discovery and quality control phases of research into this important metabolite. medmedchem.com

Preclinical and in Vitro Studies Investigating Ifosfamide 4 2 Thioethylsulphonic Acid

Comparative Analysis of Ifosfamide-4-(2-thioethylsulphonic acid) Formation Across Diverse Biological Models

The generation of Ifosfamide-4-(2-thioethylsulphonic acid) has been investigated in various biological systems, from simple cellular models to complex preclinical animal models, to understand its formation and pharmacokinetics.

In Vitro Cellular Models for Metabolite Generation and Quantification

In vitro systems utilizing liver microsomes have been instrumental in elucidating the initial steps of ifosfamide (B1674421) metabolism. The primary route of ifosfamide metabolism involves two main pathways: ring oxidation (activation) to 4-hydroxyifosfamide (B1221068) and side-chain oxidation (deactivation) leading to dechloroethylated metabolites. nih.gov The formation of Ifosfamide-4-(2-thioethylsulphonic acid) is contingent on the initial enzymatic 4-hydroxylation of ifosfamide, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, in the liver. clinpgx.orgnih.gov

Studies using human liver microsomes have demonstrated gender-related differences in ifosfamide metabolism, with female liver microsomes showing a significantly higher rate of N-dechloroethylation. However, these studies did not find a significant gender difference in the 4-hydroxylation activity, which is the prerequisite for the formation of the mesna (B1676310) conjugate.

While direct quantitative comparisons of Ifosfamide-4-(2-thioethylsulphonic acid) formation in different in vitro cellular models are not extensively detailed in the available literature, the foundational knowledge of the enzymatic processes involved has been established through these systems.

Interactive Data Table: Key Enzymes in Ifosfamide Activation

| Enzyme Family | Specific Isoform(s) | Primary Role in Ifosfamide Metabolism | Reference |

| Cytochrome P450 | CYP3A4, CYP2B6 | Catalyze the activation of ifosfamide to 4-hydroxyifosfamide. | clinpgx.orgnih.gov |

| Cytochrome P450 | CYP2A6, CYP2C8, CYP2C9, CYP2C19 | Minor contributions to ifosfamide metabolism. | clinpgx.org |

Ex Vivo Organ Perfusion Models for Metabolic Pathway Simulation

The use of ex vivo organ perfusion models, particularly isolated perfused liver systems, offers a more physiologically relevant environment to study drug metabolism compared to microsomal preparations. These models maintain the structural and functional integrity of the organ, allowing for the investigation of the interplay between different metabolic pathways.

While the general utility of ex vivo liver perfusion for studying drug metabolism is well-established, specific studies detailing the formation and quantification of Ifosfamide-4-(2-thioethylsulphonic acid) in such models are not prominently available in the reviewed literature. nih.gov However, these models hold significant potential for simulating the hepatic metabolism of ifosfamide and the subsequent conjugation with mesna in a controlled environment, bridging the gap between in vitro and in vivo studies.

Preclinical Animal Models for Comprehensive Metabolic Profiling and Detoxification Studies

Preclinical animal models have been crucial in confirming the in vivo formation and excretion of Ifosfamide-4-(2-thioethylsulphonic acid). Studies have successfully identified this conjugate as a metabolite in the urine of rats administered ifosfamide and mesna. This finding provides direct evidence of the detoxification process occurring within a whole-organism system.

Furthermore, a study in children receiving fractionated intravenous ifosfamide and concomitant mesna therapy quantified the urinary excretion of ifosfamide and its metabolites. On day 1, the mean cumulative 24-hour urinary recovery of 4-hydroxyifosfamide was 0.52% of the administered ifosfamide dose. nih.gov This precursor is then available to form the conjugate with mesna. The study also measured the urinary excretion of mesna and its disulfide, dimesna, indicating a molar excess of reduced mesna over 4-hydroxyifosfamide, which is necessary for effective detoxification. nih.gov

A study in rabbits investigated the cytogenetic effects of ifosfamide and mesna co-administration on peripheral lymphocytes, providing insights into the biological consequences of this detoxification strategy at a cellular level within a living organism. nih.gov

Exploration of Biochemical Pathways Modulated by Detoxification Conjugates

The formation of Ifosfamide-4-(2-thioethylsulphonic acid) is a critical step in a detoxification pathway designed to neutralize the harmful effects of ifosfamide's reactive metabolites. The primary biochemical event is the nucleophilic attack of the thiol group of mesna on the electrophilic 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide (B1666837). This conjugation reaction effectively sequesters the reactive aldehyde group of aldoifosfamide, preventing its breakdown into the urotoxic metabolite, acrolein.

The administration of mesna and the subsequent formation of the conjugate are intended to supplement the endogenous detoxification pathways, primarily the glutathione (B108866) (GSH) conjugation system. Multiple metabolites of ifosfamide can react with and deplete intracellular GSH. nih.gov By providing an alternative thiol substrate, mesna helps to preserve the cellular GSH pool, which is essential for protecting cells from oxidative stress and the toxicity of other electrophilic compounds. The formation of the stable and readily excretable Ifosfamide-4-(2-thioethylsulphonic acid) conjugate effectively shifts the metabolic fate of 4-hydroxyifosfamide away from the generation of toxic byproducts.

Influence of Ifosfamide-4-(2-thioethylsulphonic acid) on Downstream Cellular Processes (Excluding direct cytotoxicity or therapeutic efficacy evaluation)

The formation of Ifosfamide-4-(2-thioethylsulphonic acid) has been shown to influence cellular processes beyond simple detoxification, particularly those related to genotoxicity and cell cycle progression. A study on peripheral rabbit lymphocytes treated in vivo with ifosfamide and mesna demonstrated that the co-administration of mesna significantly reduces the genotoxic effects of ifosfamide. nih.gov

Specifically, the frequency of sister chromatid exchanges (SCEs), a marker of genetic damage, was markedly lower in lymphocytes from rabbits treated with both ifosfamide and mesna compared to those treated with ifosfamide alone. nih.gov This suggests that the formation of the conjugate prevents the active metabolites of ifosfamide from interacting with DNA and inducing chromosomal damage.

Interestingly, the same study observed that the co-administration of mesna with ifosfamide led to an increase in the proliferation rate index (PRI) of lymphocytes compared to ifosfamide alone. nih.gov This indicates that by neutralizing the toxic metabolites, the formation of the conjugate may allow for a more normal cell cycle progression in non-target cells that would otherwise be inhibited by ifosfamide's toxicity.

Interactive Data Table: Cytogenetic Effects of Ifosfamide and Mesna on Rabbit Lymphocytes

| Treatment Group (in vivo) | Sister Chromatid Exchanges (SCEs/metaphase) | Proliferation Rate Index (PRI) | Reference |

| Control | 4.85 | 2.48 | nih.gov |

| Ifosfamide (45 mg/kg) | 8.92 | 2.41 | nih.gov |

| Ifosfamide (60 mg/kg) | 9.88 | 2.39 | nih.gov |

| Ifosfamide (45 mg/kg) + Mesna (9 mg/kg) | 6.36 | 2.54 | nih.gov |

| Ifosfamide (60 mg/kg) + Mesna (12 mg/kg) | 7.26 | 2.59 | nih.gov |

Advanced Research Perspectives and Future Directions for Ifosfamide 4 2 Thioethylsulphonic Acid

Pharmacogenomic Influences on Enzyme Activity in Thiol Conjugation Pathways

The biotransformation of ifosfamide (B1674421) is a complex process involving multiple enzymatic pathways, and genetic variations in the enzymes involved can significantly influence the formation of metabolites, including the thiol conjugate Ifosfamide-4-(2-thioethylsulphonic acid). Large inter-patient differences in the pharmacokinetics and metabolism of ifosfamide have been reported. clinpgx.org

The initial activation of ifosfamide to 4-hydroxyifosfamide (B1221068) is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. clinpgx.orgnih.gov Polymorphisms in these genes can alter enzyme activity, thereby affecting the amount of 4-hydroxyifosfamide available for both therapeutic action and detoxification. For instance, carriers of the CYP2B66* allele exhibit lower catalytic activity, which can lead to higher plasma concentrations of the parent drug. clinpgx.org Conversely, the detoxification of toxic metabolites, such as chloroacetaldehyde (B151913), is influenced by aldehyde dehydrogenases (ALDH). nih.govclinpgx.org Overexpression of ALDH1A1 and ALDH3A1 is thought to contribute to ifosfamide resistance by shunting metabolites away from the active isophosphoramide mustard. nih.govclinpgx.org

The conjugation of ifosfamide metabolites with thiols, including the administered mesna (B1676310) and endogenous glutathione (B108866) (GSH), is a critical detoxification step. This process is largely mediated by Glutathione S-transferases (GSTs). The GST superfamily is composed of multiple isozymes with significant functional polymorphic variation. nih.govnih.gov Genetic differences in GST genes can impact an individual's capacity to detoxify reactive metabolites, potentially influencing both the efficacy and toxicity of ifosfamide treatment. nih.gov For example, null genotypes of GSTM1 and GSTT1 are associated with enzyme inactivation and a heightened risk of cellular damage. mdpi.com The GSTP1 genotype has also been linked to differences in response to chemotherapeutic agents. nih.gov

Future research in this area will likely focus on identifying specific GST variants that directly influence the conjugation of 4-hydroxyifosfamide with mesna. A deeper understanding of these pharmacogenomic factors could lead to personalized treatment strategies, optimizing the balance between therapeutic efficacy and toxicity.

Table 1: Key Enzymes and Genes in Ifosfamide Metabolism and Thiol Conjugation

| Enzyme/Protein Family | Gene(s) | Role in Ifosfamide Metabolism | Known Pharmacogenomic Significance |

| Cytochrome P450 | CYP3A4, CYP2B6 | Activation of ifosfamide to 4-hydroxyifosfamide. clinpgx.orgnih.gov | Polymorphisms affect metabolic rate and drug clearance. clinpgx.org |

| Aldehyde Dehydrogenase | ALDH1A1, ALDH3A1 | Detoxification of toxic aldehyde metabolites (e.g., acrolein, chloroacetaldehyde). nih.govclinpgx.org | Overexpression linked to drug resistance. nih.govclinpgx.org |

| Glutathione S-Transferase | GSTM1, GSTT1, GSTP1 | Catalyzes conjugation of reactive metabolites with glutathione. nih.govnih.gov | Null mutations and variants affect detoxification capacity. mdpi.comvu.lt |

Interplay Between Ifosfamide Metabolism and Endogenous Thiol Systems

The administration of ifosfamide significantly impacts endogenous thiol systems, primarily the glutathione (GSH) pool. Multiple ifosfamide metabolites can react with and deplete intracellular GSH. nih.govclinpgx.org This depletion is largely attributed to the formation of toxic metabolites, particularly chloroacetaldehyde and, to a lesser extent, 4-hydroperoxyifosfamide (B1203742). nih.govopenrepository.com Studies have shown that the concentration of chloroacetaldehyde reached in patients is sufficient to cause significant GSH depletion. nih.govopenrepository.com In fact, lymphocytes isolated from patients undergoing ifosfamide infusion showed a marked decrease in GSH levels. nih.govopenrepository.com

This interaction is critical because GSH plays a vital role in protecting cells from oxidative stress and detoxifying xenobiotics. mdpi.com Depletion of GSH can render cells more susceptible to damage from reactive oxygen species and the toxic metabolites of ifosfamide itself. clinpgx.orgnih.gov This is particularly relevant in the kidney, where low levels of renal glutathione are associated with a higher risk of ifosfamide-induced acute renal failure. nih.gov

The co-administration of mesna introduces a competitive dynamic. Mesna, a thiol compound, is designed to concentrate in the urinary tract and neutralize the urotoxic metabolite acrolein. nih.govnih.gov It can also form the conjugate Ifosfamide-4-(2-thioethylsulphonic acid). This creates a scenario where mesna and endogenous GSH may compete for the same reactive ifosfamide metabolites. While mesna is highly effective in preventing bladder toxicity, the systemic depletion of GSH by ifosfamide metabolites remains a concern. nih.gov

Future research should aim to further elucidate the competitive kinetics between mesna and endogenous thiols for ifosfamide metabolites. Understanding this interplay could inform the development of strategies to protect systemic GSH pools while maintaining the uroprotective efficacy of mesna. Investigating the role of other endogenous thiol systems, such as the thioredoxin system, which is also targeted by ifosfamide, will provide a more complete picture of the drug's impact on cellular redox homeostasis. nih.gov

Development of Novel and Hyphenated Analytical Approaches for Complex Conjugates

The detection and quantification of ifosfamide and its numerous metabolites, including complex conjugates like Ifosfamide-4-(2-thioethylsulphonic acid), present significant analytical challenges. The structural similarity of many metabolites and their varying stability necessitates sophisticated analytical techniques. nih.gov

High-performance liquid chromatography (HPLC) and gas chromatography (GC) have been foundational methods for the analysis of ifosfamide and its metabolites. nih.govmedmedchem.com However, the complexity of biological matrices and the need for high sensitivity and specificity have driven the development of more advanced, hyphenated techniques. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has emerged as a powerful tool. nih.govnih.govnih.gov These methods offer high resolution, sensitivity, and the ability to simultaneously quantify the parent drug and multiple metabolites from a single sample. nih.govnih.gov For example, specific and sensitive HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) assays have been developed to quantify ifosfamide and its N-deschloroethylated metabolites in microsomal medium. nih.gov Such techniques are crucial for detailed pharmacokinetic studies and for identifying novel metabolites. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy has also been employed, particularly for structural elucidation and for analyzing body fluids to study ifosfamide metabolism. medmedchem.comnih.gov

Table 2: Analytical Techniques for Ifosfamide and its Metabolites

| Technique | Application | Advantages |

| HPLC / UPLC | Separation and quantification of ifosfamide and its metabolites. medmedchem.commedmedchem.com | High resolution and versatility. medmedchem.com |

| Gas Chromatography (GC) | Measurement of ifosfamide levels in urine. nih.govnih.gov | Established method for certain applications. nih.gov |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. medmedchem.com | High sensitivity and specificity. medmedchem.com |

| LC-MS/MS | Simultaneous quantification of parent drug and multiple metabolites in complex biological samples. nih.govnih.gov | Gold standard for sensitivity and specificity in metabolite profiling. technologynetworks.com |

| NMR Spectroscopy | Structural elucidation and analysis of metabolites in body fluids. medmedchem.comnih.gov | Provides detailed structural information. |

Future development in this field will likely focus on enhancing the end-to-end workflow for metabolite identification, from sample preparation to data analysis. technologynetworks.com There is a continuous need to improve the simplicity and sensitivity of existing methods, especially for highly reactive metabolites like isophosphoramide mustard and acrolein. nih.gov The development of novel biosensors and immunoassays could also offer new avenues for rapid and specific detection of mesna and its conjugates. medmedchem.com Applying advanced "adductomic" approaches, which comprehensively profile reactions with macromolecules like DNA, will further clarify the complex landscape of ifosfamide-induced damage and detoxification. acs.org

Future Research Avenues in Understanding Ifosfamide Detoxification Mechanisms and Metabolite Fate in Biological Systems

Despite decades of clinical use, there remain significant unanswered questions regarding the complete detoxification pathways of ifosfamide and the ultimate fate of its metabolites in biological systems. The formation of Ifosfamide-4-(2-thioethylsulphonic acid) is a key detoxification step, but it is part of a much larger and more intricate metabolic network.

A primary avenue for future research is to gain a more comprehensive understanding of inter-individual variability in ifosfamide metabolism and toxicity. This extends beyond pharmacogenomics to include factors like age, co-medications, and the status of endogenous detoxification systems. Recent studies exploring the link between aldehyde dehydrogenase (ALDH) enzymatic activity and nephrotoxicity highlight the potential for functional markers to identify at-risk patients. nih.gov

Further exploration of the detoxification of chloroacetaldehyde is warranted. While it is known to be a major contributor to GSH depletion, the precise mechanisms of its detoxification in different tissues, particularly the kidney and central nervous system, require further study. nih.govopenrepository.comresearchgate.net Understanding how the body handles this toxic metabolite could lead to new protective strategies.

The ultimate biological fate of the various thiol conjugates, including Ifosfamide-4-(2-thioethylsulphonic acid) and glutathione conjugates, is not fully understood. Research is needed to track these metabolites and determine if they are fully inert and efficiently excreted, or if they undergo further biotransformation or have any residual biological activity.

Finally, a systems-level approach, integrating data from pharmacogenomics, metabolomics, and proteomics, will be essential to build comprehensive models of ifosfamide disposition. This will allow for a more holistic understanding of the complex interplay between activation, therapeutic effect, and detoxification, ultimately leading to safer and more effective use of this important chemotherapeutic agent.

Q & A

Q. How is Ifosfamide-4-(2-thioethylsulphonic acid) synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step reactions with rigorous purification. For example, the compound’s sulfonic acid group may be introduced via sulfonation under controlled conditions. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation.

- IR spectroscopy to identify functional groups like thioether or sulfonic acid .

- Microanalysis (C, H, N, S) to verify purity (>98% recommended).

Replicate procedures must include detailed reaction parameters (solvent, temperature, catalyst) to ensure reproducibility .

Q. What analytical techniques are essential for verifying the purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC/UV-Vis : Quantify impurities and monitor degradation products.

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- pH-dependent solubility studies : Determine stability in physiological buffers.

- Chromatographic retention times : Compare with reference standards to confirm batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer:

- Dose-response normalization : Adjust for metabolic differences (e.g., cytochrome P450 activity in liver microsomes vs. whole-animal models).

- Compartmental modeling : Use software like NONMEM to reconcile disparities in absorption/distribution rates.

- Control for confounding variables : Standardize factors like diet, hydration, and co-administered drugs that alter renal excretion .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends obscured by small sample sizes .

Q. What experimental designs mitigate the compound’s nephrotoxicity while maintaining antitumor efficacy?

Methodological Answer:

- Co-administration with mesna : Evaluate molar ratios (e.g., 1:1 to 1:3) to neutralize acrolein metabolites without reducing therapeutic effects.

- Dose fractionation : Test split-dose regimens in murine models to minimize renal tubular damage.

- Biomarker monitoring : Track urinary levels of N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1) to correlate toxicity with dosing schedules .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer:

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.

- Cross-validate with orthogonal assays : Compare MTT, ATP-lite, and clonogenic survival results to rule out assay-specific artifacts.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability .

Q. What validation steps ensure the reliability of metabolite identification in mass spectrometry studies?

Methodological Answer:

- High-resolution MS/MS : Use Orbitrap or Q-TOF platforms to achieve <5 ppm mass accuracy.

- Isotopic labeling : Introduce stable isotopes (e.g., ¹³C or ¹⁵N) to confirm fragmentation pathways.

- Database alignment : Cross-reference spectra with repositories like METLIN or HMDB .

Methodological Challenges in Structural Optimization

Q. What strategies improve the compound’s stability in aqueous solutions for prolonged storage?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize lipophilicity.

- P-glycoprotein substrate screening : Use in silico tools like SwissADME to avoid efflux pump recognition.

- In vitro BBB models : Validate predictions with co-cultures of endothelial cells and astrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.